Jaspamide J belongs to the class of compounds known as cyclodepsipeptides. These compounds are characterized by cyclic structures that incorporate both amide and ester linkages. The classification of jaspamide within this group highlights its unique structural and functional properties, making it a subject of interest in medicinal chemistry and drug development .
The synthesis of jaspamide J has been approached through various methodologies, primarily focusing on total synthesis strategies that emphasize the formation of its complex structure. Key synthetic methods include:
The total synthesis often involves multiple steps, including:
The molecular structure of jaspamide J features a complex arrangement that includes:
The empirical formula for jaspamide J is C26H36N2O5S. Its molecular weight is approximately 492.64 g/mol. Structural elucidation techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm its architecture .
Jaspamide J participates in various chemical reactions that are essential for its synthesis and modification:
The synthetic pathways often involve strategic use of protecting groups to manage reactive sites during multi-step synthesis. Techniques such as high-performance liquid chromatography are utilized for purification at various stages .
The mechanism by which jaspamide J exerts its biological effects involves:
Research indicates that jaspamide J has an IC50 value (the concentration required to inhibit 50% of target activity) in the low nanomolar range, demonstrating potent bioactivity against various cancer cell lines .
Jaspamide J is typically presented as a white to off-white solid at room temperature. It is soluble in organic solvents such as dimethyl sulfoxide but shows limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light. Its reactivity profile includes susceptibility to hydrolysis under acidic or basic conditions due to the presence of ester linkages .
Jaspamide J has garnered attention for its potential applications in several scientific fields:
Jaspamide J (jasplakinolide J) originates from the marine sponge Jaspis splendens, a taxonomically validated source of diverse cyclodepsipeptides. Specimens collected from Indo-Pacific regions—including Kalimantan (Indonesia), Fiji, and Vanuatu—consistently yield jaspamide derivatives through bioactivity-guided isolation. The sponge harbors a complex microbiome, with metabolomic profiling revealing that jaspamide J is a minor analogue constituting approximately 0.00001% of the sponge's dry weight [1] [6]. Notably, this compound co-occurs with the parent jaspamide and over 15 congeners, indicating Jaspis splendens as a specialized chemotype.
Recent genomic evidence identifies symbiotic bacteria (Jaspinella spp. of the Tectomicrobia phylum) as the true biosynthetic agents. Metagenomic studies of Jaspis splendens and the distantly related sponge Dictyonella sp. confirm that Jaspinella possesses a dedicated jas gene cluster for jaspamide biosynthesis. This establishes a conserved defensive symbiosis across geographically distinct marine ecosystems [2] [8].
Jaspamide J is assembled through a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway encoded within the jas gene cluster. The biosynthesis involves four core enzymatic modules:
Table 1: Core Enzymatic Domains in Jaspamide J Biosynthesis
Domain Type | Function | Substrate/Product |
---|---|---|
Adenylation (A) | Activates amino acids | D-N-Me-2-BrTrp, L-Ala, L-β-Tyr |
Thiolation (T) | Carrier protein attachment | Phosphopantetheinyl arm loading |
Ketosynthase (KS) | Polyketide chain elongation | Malonyl/methylmalonyl-CoA extension |
Thioesterase (TE) | Macrocyclization and release | Depsipeptide ring closure |
The jas PKS system exhibits convergent evolution with the chondramide (myxobacterial) NRPS but uniquely incorporates brominated tryptophan and β-tyrosine residues. This modularity enables structural diversification, generating oxidized tryptophan variants like jaspamide J [8].
The absolute configuration of jaspamide J was resolved through integrated spectroscopic and chemical methods:
Table 2: Key Stereochemical Assignments in Jaspamide J
Chiral Center | Configuration | Method of Determination |
---|---|---|
C-2 (Ala) | L | Marfey’s analysis of hydrolysate |
C-7 (Trp) | D | CD spectrum comparison |
C-12 (β-Tyr) | L | ROESY (H-12/H-14 correlation) |
C-21 (Polyketide) | S | Mosher’s ester ΔδSR |
These analyses confirm the conserved 3R,5S,7S,9S,13R,15S configuration in jaspamide J’s polyketide segment, critical for bioactivity [1].
Jaspamide J belongs to a class of tryptophan-modified analogues where bromination, hydroxylation, or quinazoline ring formation alters bioactivity. Key structural and functional comparisons include:
Table 3: Bioactivity of Tryptophan-Modified Jaspamide Analogues
Analog | Tryptophan Modification | Cytotoxicity (HCT-116 GI50) | Microfilament Disruption |
---|---|---|---|
Jaspamide | 2-Brominated | <1 nM | Yes (EC50 80 nM) |
Jaspamide J | Oxidized 2-brominated | Not reported | Moderate |
Jaspamide Q | Debrominated | ~10 nM | No |
Jaspamide R | 2,22-Dibrominated | <0.1 μg/mL | No |
Jaspamide T | Quinazoline-formed | >1 μM | No |
These structural variations demonstrate that bromination at C-2 is necessary but insufficient for microfilament disruption. The intact D-N-methyl-2-bromotryptophan-β-tyrosine tripeptide motif and polyketide conformation are essential for potent bioactivity [1] [6].
Comprehensive List of Compounds
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: